molecular formula C7H6F3N B1387858 3-(2,2,2-Trifluoroethyl)pyridine CAS No. 1099598-09-0

3-(2,2,2-Trifluoroethyl)pyridine

Cat. No. B1387858
CAS RN: 1099598-09-0
M. Wt: 161.12 g/mol
InChI Key: WOHKQAAAYRSYRR-UHFFFAOYSA-N
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Description

“3-(2,2,2-Trifluoroethyl)pyridine” is a biochemical used for proteomics research . It has a molecular formula of C7H6F3N and a molecular weight of 161.13 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “3-(2,2,2-Trifluoroethyl)pyridine”, is an important topic in the agrochemical and pharmaceutical industries . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “3-(2,2,2-Trifluoroethyl)pyridine” consists of a pyridine ring with a trifluoroethyl group attached to it . The presence of the fluorine atom and the pyridine structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Physical And Chemical Properties Analysis

“3-(2,2,2-Trifluoroethyl)pyridine” has a molecular formula of C7H6F3N and a molecular weight of 161.13 . The presence of a fluorine atom and a pyridine structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

1. Synthesis and Functionalization

  • The functionalization of 3-(difluoromethyl)pyridine, closely related to 3-(2,2,2-Trifluoroethyl)pyridine, demonstrates its utility in organic synthesis. It can be functionalized via deprotonation and subsequent trapping with various electrophiles, leading to a range of 3-(difluoroalkyl)pyridines with potential applications in medicinal and materials science research (Santos et al., 2020).

2. Synthesis of Heterocycles

  • The reaction of pyridines with trifluoroacetylated acetylenes under metal-free conditions enables the efficient stereoselective synthesis of 3-arylethynyl-3-trifluoromethyl-1,3-oxazinopyridines. These heterocycles have potential applications in various scientific fields due to their unique structural properties (Muzalevskiy et al., 2019).

3. Crystal Structure Analysis

  • The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, reveals insights into water-bridged hydrogen-bonding networks. This knowledge is crucial for understanding molecular interactions and designing new materials or pharmaceuticals (Ye & Tanski, 2020).

4. Trifluoromethoxylation in Drug Discovery

  • Trifluoromethoxylation of pyridines and pyrimidines is crucial for creating new drugs and agrochemicals. The trifluoromethoxylated products obtained from this process can be further elaborated for various applications in medicinal and agrochemical research (Feng et al., 2016).

5. Photodynamic Therapy

  • 2,4,6-Triarylpyridine derivatives, structurally related to trifluoromethyl pyridines, have been investigated for their use in photodynamic cell–specific cancer therapy. Their synthesis and potential in medicinal applications highlight the versatility of pyridine derivatives in healthcare (Maleki, 2015).

6. Optical Sensing Applications

  • The development of optical sensors based on pyridine derivatives for detecting trace amounts of water in solvents like acetonitrile showcases the application of trifluoromethyl pyridines in analytical chemistry and environmental monitoring (Tsumura et al., 2020).

7. Large-Scale Synthesis for Pharmaceutical Industry

  • Pyridine N-oxides in conjunction with trifluoroacetic anhydride can promote high-yielding trifluoromethylation reactions. This methodology is significant for the large-scale synthesis of (hetero)arenes, particularly in the pharmaceutical industry (Beatty et al., 2016).

Future Directions

Trifluoromethylpyridines, including “3-(2,2,2-Trifluoroethyl)pyridine”, are key structural motifs in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

3-(2,2,2-trifluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c8-7(9,10)4-6-2-1-3-11-5-6/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHKQAAAYRSYRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653374
Record name 3-(2,2,2-Trifluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1099598-09-0
Record name 3-(2,2,2-Trifluoroethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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